molecular formula C9H12ClN B12049878 (R)-1-(2-Chlorophenyl)propan-1-amine

(R)-1-(2-Chlorophenyl)propan-1-amine

Cat. No.: B12049878
M. Wt: 169.65 g/mol
InChI Key: DSVIGDPJWCJAHL-SECBINFHSA-N
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Description

Significance of Chiral Amines as Versatile Synthons and Scaffolds

Chiral amines are fundamental building blocks, or "synthons," in organic synthesis, prized for their role in constructing complex, biologically active molecules. rsc.orgntnu.no Their value stems from the presence of a stereogenic center, which introduces chirality—a key property in the biological function of many pharmaceuticals and natural products. acs.orgnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. acs.org These amines serve not only as starting materials but also as structural frameworks, or "scaffolds," upon which further chemical complexity can be built. nih.gov Their utility is vast, ranging from their use in the resolution of racemic mixtures to acting as chiral bases in reactions that require precise three-dimensional control. sigmaaldrich.com The development of new strategies for preparing these crucial chiral amine scaffolds remains a significant objective in synthetic organic chemistry. nih.gov

Importance of Chiral α-Substituted Amines in Stereoselective Synthesis

Within the broader class of chiral amines, those with a substituent at the alpha-position (the carbon atom adjacent to the nitrogen) are particularly important in stereoselective synthesis. The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods to produce these valuable α-chiral amines. acs.orgnih.gov This process has been successfully applied on an industrial scale. nih.gov The stereochemistry of the α-substituted amine is critical as it can direct the outcome of subsequent chemical transformations, allowing chemists to selectively produce one desired stereoisomer over another. This control is essential because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles within the chiral environment of the human body. nih.gov The design of modular chiral ligands has enabled the creation of novel metal catalysts that are highly effective in synthesizing chiral amines through methods like reductive amination, hydroamination, and allylic amination. acs.orgnih.gov

Rationale for Focused Investigation on (R)-1-(2-Chlorophenyl)propan-1-amine as a Model System

This compound serves as an exemplary model for studying the principles of stereoselective synthesis and the role of chiral amines. Its structure, featuring a propanamine backbone with a chlorophenyl group at the first position, presents specific steric and electronic characteristics that are of interest in synthetic chemistry. evitachem.com The presence of the chlorine atom on the phenyl ring influences the molecule's reactivity and can be a handle for further functionalization through cross-coupling reactions. acs.org

The synthesis of this compound typically involves the introduction of the amine group via the reductive amination of a corresponding ketone. evitachem.com This method is a cornerstone of amine synthesis. sigmaaldrich.com The resulting chiral amine can then be used as an intermediate in the synthesis of more complex bioactive molecules. evitachem.com By studying the reactions and properties of a well-defined molecule like this compound, researchers can gain a deeper understanding of the factors that govern stereochemical control, which can then be applied to the synthesis of other important chemical entities.

Below are some of the key physicochemical properties of this compound.

PropertyValue
IUPAC Name (1R)-1-(2-chlorophenyl)propan-1-amine
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
CAS Number 1213532-54-7

(Data sourced from evitachem.com)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)propan-1-amine

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3/t9-/m1/s1

InChI Key

DSVIGDPJWCJAHL-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCC(C1=CC=CC=C1Cl)N

Origin of Product

United States

Synthetic Methodologies for R 1 2 Chlorophenyl Propan 1 Amine and Its Chiral Analogues

Classical and Contemporary Synthetic Routes

The construction of chiral amines from prochiral ketones or related precursors is a central challenge in organic synthesis. A variety of strategies have been developed, ranging from classical chemical reductions to modern catalytic asymmetric transformations.

Reductive Amination Strategies for Chiral Amines

Reductive amination is a cornerstone for amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org For the synthesis of chiral primary amines like (R)-1-(2-Chlorophenyl)propan-1-amine, this typically involves the reaction of a ketone, in this case, 2-chloropropiophenone, with an ammonia (B1221849) source, followed by reduction of the in situ-formed imine. thieme-connect.comjocpr.com The direct, one-pot nature of this reaction is highly efficient, avoiding the isolation of potentially unstable imine intermediates. wikipedia.orgjocpr.com

Asymmetric reductive amination (ARA) is the most direct approach to producing enantiomerically enriched amines. acs.org This can be achieved through various catalytic systems, including transition metal complexes, organocatalysts, and enzymes, which guide the stereochemical outcome of the reduction. jocpr.comnih.gov Despite its utility, challenges in asymmetric reductive amination for producing primary amines include the reversible formation of the imine and potential catalyst inhibition by nitrogen-containing reagents. thieme-connect.com

The initial step in reductive amination is the condensation of a ketone with an amine to form an imine. This is followed by reduction. The asymmetric hydrogenation of prochiral imines is a highly efficient method for preparing valuable α-chiral amines. nih.gov However, imines can be challenging substrates due to their potential for hydrolysis and the existence of E/Z stereoisomers, which can complicate stereoselective reduction. nih.govthieme-connect.de

Various reduction techniques are employed to convert the imine to the chiral amine. These include:

Catalytic Hydrogenation: This method uses hydrogen gas and a chiral metal catalyst, often based on iridium, rhodium, or ruthenium. nih.govrsc.org

Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in place of H2 gas, which can be more convenient for laboratory-scale synthesis. rsc.org

Organocatalytic Reduction: This approach uses chiral small molecules, like phosphoric acids, to catalyze the reduction, often with a Hantzsch ester as the stoichiometric reductant. acs.org

Hydrosilylation: Chiral metal complexes can catalyze the enantioselective addition of a hydrosilane (like trichlorosilane (B8805176) or Me2PhSiH) across the C=N bond, followed by hydrolysis to yield the amine. nih.govnih.gov

Lewis acids can play a crucial role in reductive amination by activating the carbonyl group towards nucleophilic attack by the amine, thereby facilitating imine formation. In some systems, the Lewis acid can also activate the imine for reduction. For instance, indium(III) chloride (InCl3) has been used in conjunction with a silane (B1218182) reducing agent to promote the reductive amination of ketones and aldehydes. nih.gov

In cooperative catalysis, a Lewis acid can work in synergy with another catalyst. For example, a rhodium-based complex can act as a chiral Lewis acid, activating acyl imidazoles for asymmetric additions. rsc.org Similarly, cooperative systems pairing an iridium-diamine complex with a chiral phosphoric acid have been developed for the direct asymmetric reductive amination of a wide range of ketones. acs.org This dual activation strategy, where the Brønsted acid protonates and activates the imine while the metal complex facilitates the reduction, has proven highly effective. acs.orgnih.gov

The choice of reducing agent is critical for the success of a reductive amination reaction. The agent must be compatible with the reaction conditions and, in asymmetric variants, work effectively with the chiral catalyst to induce high enantioselectivity.

Reducing AgentMethodCatalyst/PromoterKey Features
Hydrogen Gas (H₂) Catalytic HydrogenationChiral Ir, Rh, Ru complexesClean, atom-economical; often requires pressure equipment. thieme-connect.dersc.org
Formic Acid/Triethylamine (B128534) Asymmetric Transfer Hydrogenation (ATH)Chiral Ru or Ir complexesConvenient hydrogen source, operates under mild conditions. rsc.org
Hantzsch Esters Organocatalytic ReductionChiral Phosphoric AcidsCommonly used in organocatalysis for imine reduction. thieme-connect.deacs.org
Hydrosilanes (e.g., HSiCl₃, Me₂PhSiH) HydrosilylationChiral Lewis bases or metal complexesLow-cost and effective; trichlorosilane can be activated by chiral Lewis bases. acs.orgnih.gov
Borohydrides (e.g., NaBH₃CN, NaBH(OAc)₃) Direct/Indirect ReductionAcidic/Neutral ConditionsCommon, versatile reagents; selectivity can be an issue. wikipedia.org
Pinacolborane Boron-based ReductionChiral SPINOL BorophosphatesEffective for asymmetric reductive amination under mild conditions. acs.org

This interactive table summarizes common reducing agents and their applications in reductive amination.

Arylation and Amine Coupling Reactions

An alternative strategy for forming the C-N bond in molecules like this compound involves the coupling of a pre-existing chiral amine with an aryl halide. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for this purpose. nih.govnih.gov However, a significant challenge in applying these methods to chiral amines is the potential for racemization of the stereocenter under the reaction conditions, which often involve strong bases and elevated temperatures.

Recent developments have focused on milder, stereoretentive coupling methods. For example, a light-driven nickel-catalyzed C-N coupling has been reported to successfully couple chiral amines, including amino acid esters and amino alcohols, with aryl bromides while preserving the enantiomeric excess. nih.govliverpool.ac.uk This method avoids the need for strong bases and operates under mild conditions, making it a viable pathway for synthesizing chiral N-aryl amines. liverpool.ac.uk Chemoenzymatic one-pot processes that combine biocatalytic amine synthesis with a subsequent Buchwald-Hartwig N-arylation have also been developed, demonstrating the power of merging different catalytic strategies. nih.gov

Reduction of Carboxylic Acid Derivatives

Chiral amines can also be synthesized from chiral carboxylic acids or their derivatives, such as amides or oximes. This route establishes the desired stereocenter on a precursor that is then converted to the amine. For instance, a chiral carboxylic acid can be converted to an amide, which is then reduced to the corresponding amine. acs.org Reagents like B(OCH2CF3)3 have been shown to be effective for the direct amidation of carboxylic acids, including N-protected amino acids, with minimal racemization. acs.org The subsequent reduction of the amide can be achieved with strong reducing agents like borane (B79455). researchgate.net

Another approach involves the reduction of chiral oximes or oxime ethers. These can be prepared from the corresponding ketone and subsequently reduced to the primary amine using various reducing agents, with stereocontrol achieved through substrate or reagent control.

Mitsunobu Reaction for Amine Derivatization

The Mitsunobu reaction is a powerful and versatile method in organic synthesis, primarily utilized for the stereospecific conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers. organic-chemistry.org Its application in forming C-N bonds is particularly relevant for the synthesis of chiral amines. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it an invaluable tool for controlling chirality. organic-chemistry.orgresearchgate.net

The core of the reaction involves an alcohol, a nucleophile (often with an acidic proton), a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netnih.gov The phosphine and azodicarboxylate activate the alcohol, allowing it to be displaced by the nucleophile in an Sₙ2-type mechanism. organic-chemistry.org

For the synthesis of amines, nitrogen nucleophiles are employed. Suitable nucleophiles include phthalimide (B116566) or hydrazoic acid (HN₃). organic-chemistry.org The use of phthalimide leads to an N-alkylated phthalimide, which can then be cleaved, for instance via the Gabriel synthesis, to release the primary amine. organic-chemistry.org Alternatively, using hydrazoic acid or its surrogates like diphenylphosphoryl azide (B81097) (DPPA) yields an azide, which can be subsequently reduced to the corresponding amine, for example, through a Staudinger reaction or catalytic hydrogenation. organic-chemistry.orgscribd.com This two-step sequence effectively transforms a chiral alcohol into a chiral amine with inverted stereochemistry.

Recent advancements have focused on expanding the scope of the Mitsunobu reaction to include more basic amine nucleophiles directly, which has traditionally been a limitation. researchgate.net The development of specialized reagents like N-heterocyclic phosphines has shown promise in enabling the direct alkylation of some amines, further broadening the utility of this reaction in synthesizing complex amine derivatives. researchgate.net

Alternative Synthetic Pathways

Beyond specific named reactions, several general synthetic strategies are available for the preparation of this compound and its chiral analogues. One of the most common and direct methods is the reductive amination of a corresponding prochiral ketone, in this case, 1-(2-chlorophenyl)propan-1-one. This process involves the reaction of the ketone with an amine source, such as ammonia, in the presence of a reducing agent. evitachem.com A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comresearchgate.net For stereoselective synthesis, this reaction is often paired with chiral catalysts or auxiliaries.

Another prevalent method is the reductive alkylation of primary or secondary amines. A catalyst-free, one-pot procedure using sodium borohydride in 2,2,2-trifluoroethanol (B45653) (TFE) has been developed for this purpose. This method is efficient for a wide range of substrates, including aromatic and aliphatic amines, and importantly, proceeds without altering existing stereogenic centers. organic-chemistry.org

For the synthesis of related structures, multi-step sequences are often designed. For example, a novel synthesis for the related compound lorcaserin (B1675133) involved the acylation of an enantiomerically pure amine with chloroacetyl chloride, followed by borane reduction and an aluminum chloride-catalyzed cyclization. researchgate.net Such multi-step pathways allow for the construction of complex molecular architectures from simpler, readily available starting materials.

The table below summarizes some alternative synthetic approaches.

Table 1: Overview of Alternative Synthetic Strategies
Synthetic Strategy Key Transformation Reagents & Conditions Applicability
Reductive Amination Ketone to Amine Ketone, Ammonia, Reducing Agent (e.g., NaBH₄) Direct synthesis of primary amines
Reductive Alkylation Amine to Alkylated Amine Amine, Aldehyde/Ketone, NaBH₄, TFE N-alkylation of amines
Acylation-Reduction-Cyclization Amine to Cyclic Amine Acylating agent, Borane, Lewis Acid (e.g., AlCl₃) Synthesis of specific cyclic amine derivatives

Stereoselective Synthesis of this compound and Related Chiral Amines

The generation of a specific enantiomer of a chiral amine is critical for many applications. Stereoselective synthesis aims to produce the desired stereoisomer in high excess, a task accomplished primarily through enantioselective catalysis.

Enantioselective Catalysis

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Ene-carbamates

The asymmetric hydrogenation (AH) of prochiral imines and their derivatives is one of the most direct, efficient, and atom-economical methods for producing chiral amines. nih.govacs.org This approach has been successfully implemented on an industrial scale and is considered a highly sustainable and "green" strategy. nih.gov The reaction involves the addition of hydrogen across the C=N double bond of an imine, guided by a chiral transition-metal catalyst to favor the formation of one enantiomer of the resulting amine.

A range of transition metals, including iridium (Ir), rhodium (Rh), and ruthenium (Ru), complexed with chiral ligands, have been developed for this purpose. bohrium.comdicp.ac.cn Iridium catalysts, in particular, have been extensively studied and have shown high activity and enantioselectivity for the hydrogenation of various imines. nih.govbohrium.com For instance, iridium complexes containing chiral diamine ligands have proven effective for the AH of N-aryl imines. nih.govacs.org The choice of ligand is crucial and can dramatically influence the stereochemical outcome of the reaction.

Despite its power, the asymmetric hydrogenation of imines presents challenges not typically seen with the hydrogenation of ketones. These include the potential for E/Z isomerization of the imine substrate and catalyst deactivation by the basic amine product. nih.govdicp.ac.cn Researchers have developed strategies to overcome these issues, such as using additives or designing more robust catalyst systems. dicp.ac.cn

Table 2: Examples of Catalysts in Asymmetric Hydrogenation of Imines

Catalyst System Substrate Type Achieved Enantioselectivity (ee) Reference
Ir/(S,S)-f-Binaphane N-alkyl α-aryl furan-containing imines Up to 90% ee nih.govacs.org
Ir-(Cp*)-diamine / Chiral Phosphoric Acid N-aryl imines Up to 98% ee nih.govacs.org
Ru(II)-(S)-BINAP Ketone (for reductive amination) 90-94% ee evitachem.com
Ru(II)-TsDPEN Ketone (for transfer hydrogenation) High TON (>500) evitachem.com
Organocatalytic Asymmetric Chlorination Approaches

An alternative, indirect strategy for accessing chiral building blocks that could lead to compounds like this compound involves the organocatalytic asymmetric α-chlorination of aldehydes. organic-chemistry.orgnih.gov This methodology provides access to optically active α-chloro aldehydes, which are versatile intermediates in organic synthesis. organic-chemistry.org These chlorinated products can be further transformed into a variety of chiral molecules, including α-chloro alcohols, epoxides, and non-proteinogenic amino acids, without loss of optical purity. nih.gov

The reaction is typically catalyzed by a chiral secondary amine, such as L-proline or its derivatives (e.g., (2R,5R)-diphenylpyrrolidine), and uses an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgnih.gov The catalyst and the aldehyde react to form a transient enamine, which is then attacked by the chlorinating agent from a sterically preferred face, establishing the new stereocenter.

This approach is notable for avoiding transition metals and relying on readily available and often inexpensive organic molecules as catalysts. organic-chemistry.org Significant enantioselectivities have been achieved for a range of aldehyde substrates. organic-chemistry.orgprinceton.edu

Table 3: Organocatalytic Asymmetric α-Chlorination of Aldehydes

Catalyst Chlorine Source Substrate Solvent Enantioselectivity (ee) Reference
(2R,5R)-diphenylpyrrolidine NCS Propanal Dichloroethane 94% ee organic-chemistry.org
Imidazolidinone salt Quinone-based Octanal Acetone (B3395972) 92% ee princeton.edu
L-proline amide NCS Various aldehydes Dichloroethane Good to high ee organic-chemistry.org
Gold-Catalyzed Hydroamination for Chiral Aminoalcohol Synthesis

Gold catalysis has emerged as a powerful tool for various organic transformations, including the hydroamination of unsaturated carbon-carbon bonds. nih.gov Gold-catalyzed hydroamination provides a route to C-N bond formation and can be applied to the synthesis of chiral aminoalcohols, which are structurally related to the target amine class.

One notable application is the gold(I)-catalyzed intramolecular hydroamination of allenes. Using a chiral dinuclear gold(I)-phosphine complex, researchers have achieved the highly enantioselective formation of vinyl-substituted pyrrolidines and piperidines. organic-chemistry.org A key finding in this work was the significant influence of the counterion on enantioselectivity, with benzoate (B1203000) anions providing superior results compared to less coordinating anions. organic-chemistry.org

Another relevant strategy is the gold-catalyzed hydroamination of propargylic alcohols. This reaction proceeds with complete regioselectivity to give 3-hydroxyimines, which can then be reduced with high diastereoselectivity to afford 1,3-amino alcohols. nih.gov While this specific example does not create the stereocenter in the hydroamination step itself, it sets the stage for a subsequent stereocontrolled reduction. The development of enantioselective variants of gold-catalyzed intermolecular hydroamination of allenes is an active area of research, with the potential to directly form chiral allylic amines. nih.gov

Biocatalytic Strategies for Enantiopure Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure amines. bohrium.commdpi.com Leveraging the high stereoselectivity of enzymes, these methods can operate under mild conditions, reducing energy consumption and waste generation. dovepress.comhovione.com

Transaminase-Mediated Asymmetric Synthesis from Prochiral Ketones

One of the most direct and elegant biocatalytic methods for producing chiral amines is the asymmetric amination of a prochiral ketone using transaminases (TAs), also known as aminotransferases. rsc.orgrsc.org These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a new stereocenter with high enantiomeric excess (ee).

Optimization studies for the asymmetric synthesis of (R)-1-phenylpropan-2-amine from the corresponding ketone have yielded significant insights. Using immobilized whole-cell biocatalysts overexpressing transaminases, researchers have achieved high conversions and enantiomeric purity. rsc.org

Table 1: Asymmetric Synthesis of (R)-1-arylpropan-2-amines using Transaminases This table presents data for the synthesis of analogues to the target compound.

Ketone SubstrateTransaminaseAmine DonorConversion (%)Enantiomeric Excess (ee, %)Reference
1-phenylpropan-2-oneArR-TA, ArRm-TA, AtR-TA(R)-1-phenylethylamine88-89>99 rsc.orgnih.gov
Acetophenoneω-TA from Vibrio fluvialis JS17L-Alanine92.1>99 nih.gov
Interactive data table summarizing the results of transaminase-mediated asymmetric synthesis of chiral amines.

Challenges in transaminase-mediated synthesis include product inhibition and unfavorable thermodynamic equilibria. nih.gov Strategies to overcome these issues involve the removal of the ketone co-product (e.g., acetone when using isopropylamine (B41738) as the amine donor) or coupling the reaction with another enzymatic system, such as a lactate (B86563) dehydrogenase to remove pyruvate. nih.gov

Kinetic Resolution through Enzymatic Acylation

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. hovione.com For chiral amines, enzymatic acylation using lipases is a common and effective strategy. The lipase (B570770) selectively acylates one enantiomer of the racemic amine, and the resulting amide can be easily separated from the unreacted amine enantiomer.

A prominent example is the kinetic resolution of racemic 1-phenylethylamine (B125046) using Candida antarctica lipase B (CALB), often immobilized as Novozym 435. rsc.orgnih.gov The lipase selectively catalyzes the acylation of the (R)-enantiomer to form an (R)-amide, leaving behind the unreacted (S)-amine with high enantiomeric purity. rsc.org This process can achieve a theoretical maximum yield of 50% for each enantiomer. hovione.com Microwave irradiation has been shown to accelerate the rate of such enzymatic resolutions compared to conventional heating. nih.gov

Table 2: Enzymatic Kinetic Resolution of Racemic Amines This table presents data for the kinetic resolution of a model compound.

Racemic SubstrateEnzymeAcylating AgentProductConversion (%)Product ee (%)Reference
(rac)-1-phenylethylamineNovozym 435 (CALB)iso-propyl acetate(R)-N-(1-phenylethyl)acetamide~5096 rsc.org
(rac)-1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa lipaseisopropenyl acetateAcylated product28.296.2 mdpi.com
Interactive data table summarizing results for the kinetic resolution of chiral amines via enzymatic acylation.

Chiral Auxiliary-Based Synthetic Approaches

Another established method for asymmetric synthesis involves the use of a chiral auxiliary. This strategy entails temporarily incorporating a chiral molecule into the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved, yielding the enantiomerically pure product. acs.org

For the synthesis of chiral amines, a chiral auxiliary can be attached to the nitrogen atom to guide alkylation or other transformations. A novel ferrocene-based chiral auxiliary has been developed for the diastereoselective N-alkylation of amines. acs.org In this approach, the auxiliary is first attached to a primary or secondary amine. The subsequent reaction, such as a condensation with an aldehyde, proceeds with high diastereoselectivity (diastereomeric ratios of at least 97:3). Finally, the chiral auxiliary is gently cleaved under acidic conditions to release the desired chiral amine in high enantiomeric excess (>99% ee). acs.org While this method often involves multiple steps, it provides a powerful and versatile route to a wide range of complex chiral amines. acs.org

Industrial-Scale Production Considerations for Chiral Amine Syntheses

Translating the synthesis of chiral amines like this compound from the laboratory to an industrial scale requires overcoming several challenges related to efficiency, cost, safety, and sustainability. hovione.com Key considerations include the choice of reactor technology and the optimization of process parameters.

Implementation of Continuous Flow Reactor Systems

Continuous flow chemistry has gained significant traction as a superior alternative to traditional batch processing for industrial applications. nih.govmit.edu Flow reactors, such as packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), offer numerous advantages including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater process control and consistency. rsc.orgmit.edu

For biocatalytic processes, continuous flow systems often utilize immobilized enzymes packed into a column. nih.gov This setup allows the substrate solution to be continuously passed over the catalyst, facilitating easy separation of the product and enabling the reuse of the expensive enzyme, which is critical for economic viability. rsc.orgnih.gov Entire multi-step processes, including reaction, work-up, extraction, and purification, can be "telescoped" into a single, continuous operation. rsc.org For example, a continuous enzymatic resolution of a racemic amine has been successfully integrated with subsequent liquid-liquid extraction and crystallization steps to isolate the final, enantiopure product. rsc.org

Process Optimization for Heat Management and Yield

Heat Management: Temperature is a critical parameter in both chemical and enzymatic reactions. In large-scale batch reactors, inefficient heat transfer can lead to temperature gradients and local "hot spots," which can decrease selectivity and potentially cause safety hazards. youtube.com Continuous flow reactors, with their high surface-area-to-volume ratio, allow for much more efficient and uniform heating and cooling. mit.edu Advanced heating technologies are being developed to further improve temperature control. Inductively heated structured reactors, for instance, can provide rapid and precise temperature modulation, while microwave-assisted flow reactors can offer high-performance heating for chemical transformations. youtube.comresearchgate.net

Yield Optimization: Maximizing product yield is paramount for industrial processes. In biocatalysis, this involves addressing factors like enzyme stability, cofactor regeneration, and reaction equilibria. nih.govtandfonline.com As mentioned, immobilizing enzymes on solid supports can significantly enhance their stability and reusability. nih.gov For cofactor-dependent enzymes like transaminases, efficient cofactor recycling systems are crucial to minimize costs. nih.gov Furthermore, overcoming thermodynamic limitations, for example by removing a reaction byproduct, is a key strategy for driving reactions to completion and achieving high yields. rsc.orgnih.gov Design of Experiments (DoE) strategies are often employed to systematically optimize multiple parameters, such as temperature, concentration, pH, and residence time, to maximize productivity.

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic connectivity and chemical environment can be constructed.

¹H NMR and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry

The ¹H and ¹³C NMR spectra of (R)-1-(2-Chlorophenyl)propan-1-amine are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five main groups of signals. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Aromatic Protons (C₆H₄): The four protons on the 2-chlorophenyl ring would appear as a complex multiplet in the downfield region, typically between δ 7.1 and 7.5 ppm. The ortho-substitution pattern leads to overlapping signals that are characteristic of such systems.

Methine Proton (-CH(NH₂)-): The proton on the chiral carbon, being adjacent to both the electron-withdrawing aromatic ring and the nitrogen atom, is significantly deshielded. It is expected to appear as a triplet around δ 4.1-4.3 ppm, due to coupling with the adjacent methylene (B1212753) (-CH₂-) group.

Amine Protons (-NH₂): The two protons of the primary amine group would typically produce a broad singlet between δ 1.5 and 3.0 ppm. libretexts.org The exact position and broadness can vary with concentration and solvent. This signal would disappear upon shaking the sample with deuterium (B1214612) oxide (D₂O), a key test for exchangeable protons. docbrown.info

Methylene Protons (-CH₂-): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They are expected to resonate as a complex multiplet around δ 1.6-1.9 ppm.

Methyl Protons (-CH₃): The three protons of the terminal methyl group are the most shielded and would appear as a triplet in the upfield region, around δ 0.8-1.0 ppm, coupled to the adjacent methylene group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine unique signals, one for each carbon atom in the molecule.

Aromatic Carbons (C₆H₄): Six distinct signals are expected. The ipso-carbon attached to the propanamine side chain would be a quaternary signal around δ 142-144 ppm. The carbon bearing the chlorine atom (C-Cl) would appear around δ 132-134 ppm. docbrown.info The remaining four aromatic CH carbons would resonate in the δ 125-130 ppm range. docbrown.infoyoutube.com

Benzylic Carbon (-CH(NH₂)-): This carbon, bonded to the nitrogen, is expected at approximately δ 58-62 ppm.

Methylene Carbon (-CH₂-): The methylene carbon signal is predicted to be in the range of δ 25-30 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon would be the most upfield signal, appearing around δ 10-14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table summarizes the predicted NMR data.

Group Predicted ¹H Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Shift (ppm)
-CH₃ 0.8 - 1.0 Triplet (t) 10 - 14
-CH₂- 1.6 - 1.9 Multiplet (m) 25 - 30
-NH₂ 1.5 - 3.0 Broad Singlet (br s) N/A
-CH(NH₂)- 4.1 - 4.3 Triplet (t) 58 - 62
Ar-CH 7.1 - 7.5 Multiplet (m) 125 - 130
Ar-C-Cl N/A N/A 132 - 134
Ar-C-CH N/A N/A 142 - 144

Advanced 2D NMR Techniques for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, it would show a clear correlation trail along the propyl chain: a cross-peak would connect the methine proton (-CH-) to the methylene protons (-CH₂-), which in turn would show a correlation to the terminal methyl protons (-CH₃-). This confirms the propyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum (e.g., the methine proton signal at ~4.2 ppm would show a cross-peak to the carbon signal at ~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule. Key correlations would include the methine proton showing a cross-peak to the quaternary aromatic carbon (Ar-C-CH), and the aromatic protons showing correlations to adjacent aromatic carbons, including the chlorinated carbon and the ipso-carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characterization of Functional Groups and Molecular Vibrations

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the presence of specific functional groups.

N-H Vibrations: As a primary amine, the compound will show two characteristic N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.comspectroscopyonline.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹, and a broad N-H wagging band may appear in the 665-910 cm⁻¹ range. orgchemboulder.comwikieducator.org

C-H Vibrations: Aromatic C-H stretching absorptions appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for an aromatic C-N bond is expected to be a relatively strong band in the 1250-1335 cm⁻¹ region. libretexts.orgorgchemboulder.com

C-Cl Stretching: The carbon-chlorine stretch for an ortho-substituted aromatic chloride gives a strong absorption in the 725-770 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum would be expected to show strong signals for the symmetric breathing mode of the aromatic ring and for the C-C bonds of the propyl backbone.

Table 2: Characteristic IR Absorption Frequencies for this compound This interactive table outlines the expected major peaks in the IR spectrum.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium (two bands)
Aromatic C-H C-H Stretch > 3000 Medium-Weak
Aliphatic C-H C-H Stretch < 3000 Medium-Strong
Primary Amine N-H Bend (Scissoring) 1580 - 1650 Variable
Aromatic Ring C=C Stretch 1450 - 1600 Medium (multiple bands)
Aromatic Amine C-N Stretch 1250 - 1335 Strong
Primary Amine N-H Wag 665 - 910 Broad, Medium
Aryl Chloride C-Cl Stretch 725 - 770 Strong

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, allowing for the determination of molecular weight and structural features.

Determination of Molecular Composition and Fragmentations

For this compound (C₉H₁₂ClN), the nominal molecular weight is 169 g/mol .

Molecular Ion Peak (M⁺˙): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern will be seen for any chlorine-containing fragment. The molecular ion will appear as two peaks at m/z 169 and m/z 171, with a relative intensity ratio of approximately 3:1. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. libretexts.org

Major Fragmentation Pathways: The fragmentation pattern is dominated by cleavages that form stable carbocations or radical species.

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.orglibretexts.org For this molecule, the loss of an ethyl radical (•CH₂CH₃, mass 29 Da) is highly favorable, leading to the formation of a stable, resonance-stabilized iminium cation at m/z 140 (and m/z 142 for the ³⁷Cl isotope). This fragment is very likely to be the base peak (the most abundant ion) in the spectrum.

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the side chain could result in a chlorotropylium or chlorophenyl cation at m/z 111 (and m/z 113).

Table 3: Predicted Major Mass Spectrometry Fragments for this compound This interactive table shows the primary expected fragmentation ions.

m/z Value (for ³⁵Cl) m/z Value (for ³⁷Cl) Identity of Fragment Neutral Loss
169 171 [C₉H₁₂ClN]⁺˙ (Molecular Ion) -
140 142 [C₇H₇ClN]⁺ •CH₂CH₃ (Ethyl radical)
111 113 [C₆H₄Cl]⁺ •C₃H₇N (Propylamine radical)

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they provide information about the three-dimensional arrangement of atoms. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD signal or Cotton effect, occurs in spectral regions where the molecule has chromophores that absorb light. The resulting CD spectrum is unique to a specific enantiomer, with its mirror image producing an equal and opposite spectrum. researchgate.net

For this compound, the primary chromophore is the 2-chlorophenyl group. The aromatic ring gives rise to electronic transitions in the near-UV region (typically 200-300 nm). springernature.com The key transitions expected for this compound would be the π → π* transitions of the benzene ring. The presence of the chlorine atom and the chiral aminopropyl side chain perturbs the symmetry of these transitions, making them CD-active.

Analysis by CD spectroscopy would involve:

Confirmation of Absolute Configuration : The experimental CD spectrum of the synthesized compound would be compared to a spectrum predicted by quantum chemical calculations for the (R)-configuration. A match in the sign and shape of the Cotton effects would provide strong evidence for the assigned absolute configuration.

Study of Electronic Transitions : The specific wavelengths of the CD signals correspond to the electronic transitions within the molecule. This allows for the assignment of observed spectral features to specific molecular orbitals.

Table 2: Expected Electronic Transitions and Chromophores for this compound in CD Spectroscopy

Approximate Wavelength (nm) Transition Type Associated Chromophore
~190-220 nm π → π* Peptide bond equivalent (C-N)
~210-230 nm ¹Lₐ (π → π*) 2-Chlorophenyl ring

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD spectroscopy. It measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. VCD is exceptionally sensitive to the solution-state conformation and the absolute configuration of a chiral molecule. rsc.orgchemrxiv.org Unlike electronic CD, which focuses on chromophores, VCD provides information about the entire molecule, as nearly all fundamental vibrational modes can be VCD-active. ru.nl

A VCD analysis of this compound would yield a complex spectrum with positive and negative bands corresponding to the specific spatial arrangement of atoms. By comparing the experimental VCD spectrum with that predicted from density functional theory (DFT) calculations for different possible conformers (rotamers), the preferred solution-phase conformation can be determined. This provides detailed insight into the molecule's three-dimensional shape, which is crucial for understanding its biological activity and interactions. rsc.org

Table 3: Key Vibrational Modes for VCD Analysis of this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Structural Information Provided
N-H stretching 3300-3500 Conformation of the amine group, hydrogen bonding.
C-H stretching (aliphatic) 2850-3000 Conformation of the propyl chain.
C-H stretching (aromatic) 3000-3100 Information on the phenyl ring environment.
C-N stretching 1000-1250 Conformation around the chiral center.

Single Crystal X-ray Diffraction for Definitive Structural Characterization

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound at the atomic level. It provides a definitive characterization of the solid-state molecular geometry and the arrangement of molecules within the crystal lattice. researchgate.net

To perform SC-XRD, a high-quality single crystal of this compound, typically grown by slow evaporation from a suitable solvent, is required. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields a three-dimensional electron density map of the unit cell, from which the precise positions of all atoms can be determined.

The resulting structural solution provides definitive data on:

Absolute Configuration : For a chiral, non-centrosymmetric space group, the analysis can determine the absolute configuration (e.g., using the Flack parameter), thus unequivocally confirming the (R)-enantiomer.

Bond Lengths : Precise measurements of the distance between bonded atoms (e.g., C-C, C-N, C-Cl).

Bond Angles : The angles between adjacent bonds (e.g., C-C-N).

Torsional Angles : The dihedral angles that define the conformation of the molecule in the solid state, such as the rotation around the C-C and C-N bonds of the propyl chain. nih.gov

Table 4: Representative Data Obtained from SC-XRD Analysis

Parameter Description Example Value (Å or °)
Crystal System The crystal lattice system (e.g., monoclinic, orthorhombic). Orthorhombic
Space Group The symmetry group of the crystal (e.g., P2₁2₁2₁). mdpi.com P2₁2₁2₁
C1-N1 Bond Length The bond length between the chiral carbon and the nitrogen atom. 1.48 Å
C2-C1-N1 Bond Angle The angle defining the geometry at the chiral center. 110.5°

(Note: Values are representative examples based on similar structures and not experimental data for this specific compound.)

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the physical properties of the solid material, such as melting point, solubility, and stability.

The analysis focuses on identifying and characterizing all significant intermolecular interactions, which dictate the packing motif. For this compound, key interactions would likely include:

Hydrogen Bonding : The primary amine group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. mdpi.com These are strong, directional interactions that often dominate the crystal packing.

π-π Stacking : The aromatic chlorophenyl rings of adjacent molecules may engage in π-π stacking interactions.

The precise distances and angles of these interactions are calculated from the crystal structure, providing a complete picture of the solid-state architecture. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT Methods)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT methods can provide valuable insights into the geometry, energy, and reactivity of a compound like (R)-1-(2-Chlorophenyl)propan-1-amine. A typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify the lowest energy conformer. The rotation around the single bonds, particularly the C-C and C-N bonds of the propanamine side chain and the bond connecting the side chain to the phenyl ring, gives rise to various possible conformations.

Computational methods can systematically explore these rotational possibilities to locate the global minimum on the potential energy surface. The optimized geometry would reveal key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound This table is illustrative and based on general principles of related structures, as specific research data for this compound is not available.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-Cl ~1.74
C-N ~1.47
Cα-Cβ (Side Chain) ~1.53
Bond Angles (º) C-C-Cl (Aromatic) ~120
C-C-N ~110
Dihedral Angles (º) Cl-C-C-Cα Variable (defines ring orientation)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. The Potential Energy Distribution (PED) analysis helps in assigning these calculated frequencies to specific atomic motions within the molecule. This provides a detailed understanding of the molecular vibrations. For instance, characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and C-Cl stretching would be identified.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenyl ring and the nitrogen atom of the amine group. The LUMO is likely distributed over the aromatic ring system.

Table 2: Predicted Frontier Orbital Energies This table is for illustrative purposes.

Parameter Predicted Value (eV)
HOMO Energy ~ -6.0 to -5.5
LUMO Energy ~ -0.5 to 0.0

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, and also around the chlorine atom. The hydrogen atoms of the amine group would be regions of positive potential. This map is invaluable for predicting how the molecule might interact with other molecules or biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. nih.gov It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the delocalization of electron density and the strength of various interactions within the molecule. For example, NBO analysis could reveal interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-H or C-C bonds, contributing to the molecule's stability.

Mulliken population analysis is a method for estimating the partial atomic charges on each atom in a molecule. nih.govmdpi.com These charges are calculated based on the distribution of the electron density among the basis functions centered on each atom. While known to be basis-set dependent, it provides a qualitative understanding of the charge distribution. numberanalytics.commdpi.com In this compound, this analysis would likely show a negative charge on the electronegative chlorine and nitrogen atoms, and positive charges on the hydrogen atoms and the carbon atoms bonded to them.

Table 3: Hypothetical Mulliken Atomic Charges This table is illustrative and shows expected qualitative charge distribution.

Atom Predicted Mulliken Charge (a.u.)
Cl Negative
N Negative
C (bonded to Cl) Positive
C (bonded to N) Slightly Positive
H (on N) Positive

Prediction and Interpretation of Chiroptical Properties

Chiroptical spectroscopy is a powerful tool for the stereochemical characterization of chiral molecules. nih.gov Computational methods play a crucial role in predicting and interpreting these spectroscopic data, particularly for determining the absolute configuration of a molecule. nih.govmdpi.com

Ab Initio Calculations for Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectra

Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in predicting the Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra of chiral molecules. mdpi.com For a molecule like this compound, these calculations would typically involve density functional theory (DFT) and time-dependent DFT (TD-DFT) methods.

The general workflow for these calculations includes:

Geometry Optimization: Optimizing the geometry of each conformer to find its minimum energy structure.

Frequency and Rotational Strength Calculations: Calculating the vibrational frequencies and rotational strengths for VCD, and the excitation energies and rotatory strengths for ECD.

Table 1: Illustrative Example of Calculated Chiroptical Data for a Chiral Amine

Computational MethodBasis SetConformerExcitation Wavelength (nm)Rotatory Strength (R)
TD-DFTB3LYP/6-31G(d)1265+15.2
TD-DFTB3LYP/6-31G(d)1220-8.9
TD-DFTB3LYP/6-31G(d)2270+12.5
TD-DFTB3LYP/6-31G(d)2225-10.1
Note: This table presents hypothetical data for illustrative purposes and does not represent actual calculated values for this compound.

Correlation of Computational Data with Experimental Chiroptical Measurements

The ultimate validation of computational predictions comes from their correlation with experimental data. The comparison of the sign and intensity of calculated Cotton effects in ECD and bands in VCD spectra with experimentally obtained spectra allows for the unambiguous assignment of the absolute configuration.

For this compound, this would involve synthesizing the compound and measuring its CD and VCD spectra. These experimental spectra would then be compared to the Boltzmann-averaged spectra generated from the ab initio calculations. A good agreement between the experimental and one of the calculated enantiomeric spectra would confirm the absolute configuration. This combined experimental and theoretical approach has become a standard and reliable method in stereochemical analysis. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

The biological activity and physical properties of a flexible molecule like this compound are dictated by its conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool to explore this landscape and understand the molecule's dynamic behavior. nih.gov

Investigation of Dynamic Behavior and Conformational Equilibria

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. For this compound, an MD simulation would provide insights into:

Torsional Angle Distributions: Understanding the preferred rotations around the single bonds, particularly the C-C and C-N bonds of the propanamine chain.

Conformational Transitions: Observing the transitions between different low-energy conformers and determining the energy barriers for these transitions.

Solvent Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to understand how the solvent influences its conformational preferences.

While specific MD simulation studies on this compound are not found in the surveyed literature, research on other chiral amines and similar molecules demonstrates the utility of this technique in characterizing their solution-phase conformational behavior. iaea.org

Table 2: Hypothetical Dihedral Angle Preferences for this compound from a Simulated MD Trajectory

Dihedral AngleAtom DefinitionPredominant Angle Range (degrees)
τ1Cl-C-C-N-60 to -90
τ2C-C-N-H150 to 180
Note: This table presents hypothetical data for illustrative purposes and does not represent actual results from an MD simulation of this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling (Computational Perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in medicinal chemistry for understanding how a potential drug molecule might interact with its biological target, such as a protein or enzyme.

Analysis of Binding Modes and Interaction Energies with Protein Targets

For this compound, molecular docking studies could be employed to investigate its potential binding to various protein targets. The process typically involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (from sources like the Protein Data Bank) and generating a 3D model of the ligand.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to systematically explore the possible binding poses of the ligand within the active site of the protein.

Scoring and Analysis: Ranking the different binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on other chiral small molecules have shown that molecular docking can successfully predict the binding modes of enantiomers and rationalize their different biological activities. nih.gov Although no specific docking studies involving this compound have been published, this methodology remains a valuable tool for hypothesis generation in drug discovery.

Table 3: Illustrative Docking Results of a Chiral Amine with a Hypothetical Protein Target

LigandDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
(R)-enantiomer-8.5TYR 122Hydrogen Bond (with NH2)
(R)-enantiomerPHE 256Pi-Pi Stacking (with phenyl ring)
(S)-enantiomer-6.2TYR 122Hydrogen Bond (with NH2)
Note: This table presents hypothetical data for illustrative purposes and does not represent actual results from a molecular docking study of this compound.

Mechanistic Investigations of Chemical Transformations Involving the Chloroarylpropan 1 Amine Scaffold

Studies on Reductive Amination Mechanisms

Reductive amination is a cornerstone method for the synthesis of amines, including chiral structures like (R)-1-(2-chlorophenyl)propan-1-amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is subsequently reduced to the target amine. wikipedia.orgmdma.ch The synthesis of this compound would conceptually begin with 2-chloro-propiophenone and an amine source.

The mechanism of reductive amination proceeds in distinct steps. Initially, the amine undergoes a nucleophilic attack on the carbonyl carbon of the ketone (e.g., 1-(2-chlorophenyl)propan-1-one) to form a hemiaminal intermediate. wikipedia.org This intermediate is generally unstable and undergoes dehydration to form a C=N double bond, yielding an imine (or a Schiff base). mdma.chnih.gov The formation of this imine is a reversible equilibrium process, often driven forward by the removal of water. wikipedia.orgnih.gov

The reaction pathway can be directed in a one-pot synthesis where the imine is reduced in situ, or via a stepwise procedure where the imine is formed first and then reduced. wikipedia.orgacsgcipr.org The choice of reducing agent is critical for the success of an in-situ reaction, as the reagent must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and selectivity for the protonated imine (iminium ion) over the ketone. masterorganicchemistry.comorganic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentFormulaTypical Solvent(s)Key Features
Sodium Borohydride (B1222165)NaBH₄Methanol, EthanolCan reduce aldehydes and ketones; less selective for imines in the presence of carbonyls. masterorganicchemistry.comorganic-chemistry.org
Sodium CyanoborohydrideNaBH₃CNMethanol, AcetonitrileSelective for imines/iminium ions over carbonyls; reaction is faster at acidic pH. wikipedia.orgmasterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloroethane (DCE), THFMild and selective; does not require acidic conditions, tolerates acid-sensitive groups. organic-chemistry.org
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)VariousA "green" method that can be used for direct reductive amination. wikipedia.orgacsgcipr.org

Mechanisms of Catalytic Reactions

The chloroarylpropan-1-amine scaffold is amenable to a variety of metal-catalyzed transformations, which can functionalize either the aromatic ring or the amine moiety.

Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. The chloroaryl group in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. rsc.org The general mechanism for reactions like Suzuki or Stille coupling begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a Pd(II) intermediate. nobelprize.orglibretexts.org This is often the rate-determining step for chloroaryls. rsc.org The next step is transmetallation, where an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center. nobelprize.org The cycle concludes with reductive elimination, where the two organic groups on the palladium couple to form the new C-C bond, regenerating the Pd(0) catalyst. nobelprize.org

Alternatively, the amine group can participate in reactions like the Buchwald-Hartwig amination. In a hypothetical intermolecular reaction, the mechanism would also start with oxidative addition of a different aryl halide to Pd(0). The this compound would then coordinate to the resulting Pd(II) complex, followed by deprotonation with a base to form a palladium amide. Reductive elimination from this intermediate would yield a new C-N bond and regenerate the catalyst. libretexts.org

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

Mechanistic StepDescriptionRole of this compound
Oxidative Addition The aryl chloride bond adds across the Pd(0) center, forming a Pd(II) species. nobelprize.orgThe C-Cl bond on the phenyl ring acts as the electrophile.
Transmetallation An organic group is transferred from another organometallic reagent to the Pd(II) center. nobelprize.orgNot directly involved, but follows the activation of the scaffold.
Reductive Elimination The two organic fragments on the Pd(II) center couple and are released, regenerating Pd(0). nobelprize.orgThe aryl portion of the scaffold becomes part of the newly formed product.

Manganese catalysis has emerged as a cost-effective and sustainable alternative for C-H activation reactions. rsc.orgresearchgate.net These reactions often utilize a directing group to achieve high regioselectivity. The amine group in the chloroarylpropan-1-amine scaffold could potentially serve as such a directing group for the ortho-C-H functionalization of the phenyl ring. The mechanism is thought to initiate with the formation of a five- or seven-membered manganacycle intermediate via a concerted metalation-deprotonation (CMD) pathway. nih.govucc.ie Once this key intermediate is formed, it can react with various coupling partners, such as alkynes or alkenes. For instance, in a reaction with an alkyne, the alkyne would insert into the Mn-C bond of the manganacycle. Subsequent steps, which can include reductive elimination or ligand-to-ligand hydrogen transfer, would deliver the functionalized product and regenerate the active manganese catalyst. researchgate.netnih.gov

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can induce unique reactivity by reversing the polarity of functional groups (umpolung). rsc.org While direct catalysis on this compound is not extensively documented, its functional groups could participate in NHC-catalyzed reactions. For example, the amine could be converted to an imine, which could then act as an electrophile. In a representative NHC-catalyzed annulation, the NHC would first react with an aldehyde to form a Breslow intermediate (a nucleophilic acyl anion equivalent). rsc.org This intermediate could then attack the electrophilic carbon of an imine derived from the chloroarylpropan-1-amine scaffold. Subsequent intramolecular reactions within the resulting intermediate would lead to the formation of a new heterocyclic ring system. rsc.orgnih.gov

Gold catalysts are renowned for their ability to activate π-systems, particularly alkynes, leading to a diverse array of complex molecular architectures. rsc.orgnih.gov A hallmark of gold catalysis is the potential for divergent reaction pathways, where slight modifications to the substrate or reaction conditions can lead to dramatically different products. rsc.orgnih.gov If the this compound scaffold were incorporated into a substrate containing an enyne moiety, it could undergo gold-catalyzed cycloisomerization. The mechanism typically involves the coordination of the gold(I) catalyst to the alkyne, which triggers a nucleophilic attack from the alkene. This can lead to the formation of highly reactive intermediates, such as gold-carbenes or gold-stabilized carbocations. nih.govrsc.org The fate of these intermediates, and thus the final product structure, can be sensitively controlled by factors like steric hindrance (e.g., ortho-substituents on the phenyl ring) and temperature, allowing for selective access to different molecular skeletons from a common precursor. rsc.org

Mechanistic Aspects of Mannich-Type Reactions

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This three-component reaction involves an active hydrogen compound (like a ketone or aldehyde), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The resulting product is a β-aminocarbonyl compound, known as a Mannich base. byjus.comlibretexts.org When a primary amine such as this compound is used, it participates directly in the formation of the key electrophilic intermediate, leading to the creation of new carbon-carbon and carbon-nitrogen bonds.

The mechanism of the Mannich reaction is a well-established, two-part process. The elucidation of the reaction pathway clarifies both the incorporation of the amine nitrogen into the new molecular framework—a process analogous to an N-alkylation course—and the subsequent formation of the crucial C-C bond.

Part 1: Iminium Ion Formation (N-Alkylation Course)

The reaction commences with the nucleophilic addition of the primary amine, this compound, to an aldehyde, typically formaldehyde (B43269). libretexts.orgadichemistry.com This is followed by a proton transfer and subsequent dehydration to generate a highly electrophilic species known as an iminium ion. wikipedia.orgorganicchemistrytutor.com This initial stage effectively attaches an alkyl group (a methylene (B1212753) group, if formaldehyde is used) to the nitrogen atom of the starting amine. Because a primary amine is used, the resulting Mannich base will be a secondary amine, which possesses a remaining N-H proton. This allows for the possibility of a second Mannich reaction to occur, leading to a tertiary amine, although this can often be controlled by reaction conditions.

Part 2: C-C Bond Formation

The second stage of the mechanism involves a separate carbonyl compound that possesses an acidic α-proton. adichemistry.com Under the typically acidic conditions of the reaction, this carbonyl compound tautomerizes to its more nucleophilic enol form. libretexts.orgorganicchemistrytutor.com This enol then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. organicchemistrytutor.com This step forges the critical new carbon-carbon bond and results in the final β-aminocarbonyl product after a final deprotonation step. youtube.com

StepDescriptionReactantsKey Intermediate/Product
1 Iminium Ion Formation This compound, Formaldehyde, Acid CatalystElectrophilic Iminium Ion
2 Enolization Ketone/Aldehyde with α-H, Acid CatalystNucleophilic Enol
3 C-C Bond Formation Iminium Ion, EnolProtonated β-aminocarbonyl
4 Deprotonation Protonated β-aminocarbonyl, Base (e.g., H₂O)Final Mannich Base

Chiral Recognition Mechanisms in Chromatographic Separations

The analytical separation of enantiomers, such as the (R) and (S) forms of 1-(2-Chlorophenyl)propan-1-amine, is most effectively achieved using chiral high-performance liquid chromatography (HPLC). This technique relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus enabling their separation. mdpi.comyakhak.org The underlying principle of this separation is based on the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous interactions must occur between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent. wikipedia.org

The differential binding between the enantiomers of an analyte like 1-(2-Chlorophenyl)propan-1-amine and a CSP is governed by a combination of non-covalent interactions. For chiral primary amines, these interactions are critical for achieving separation. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective for this purpose. nih.govnih.gov

The key interactions involved in the chiral recognition process include:

Hydrogen Bonding: The primary amine (-NH₂) group of the analyte can act as a hydrogen bond donor, interacting with hydrogen bond acceptor sites on the CSP, such as the carbonyl groups of the carbamate (B1207046) linkages in polysaccharide-based CSPs. mdpi.com The hydroxyl groups on some CSPs can also participate. researchgate.net

π-π Interactions: The aromatic chlorophenyl ring of the analyte can engage in π-π stacking interactions with aromatic or other π-electron-rich systems within the chiral selector. nih.gov

Dipole-Dipole Interactions: Polar functional groups on both the analyte (e.g., the C-Cl and C-N bonds) and the CSP contribute to dipole-dipole interactions, which help orient the analyte within the chiral environment of the stationary phase. wikipedia.org

Steric Interactions: The spatial arrangement of the substituents around the chiral center of the analyte dictates how well it can fit into the chiral cavities or grooves of the CSP. Steric hindrance can prevent one enantiomer from achieving the optimal orientation for strong binding, leading to its faster elution. libretexts.org

These interactions collectively create a transient diastereomeric complex between each enantiomer and the CSP, with different free energy levels of formation, which ultimately results in their chromatographic separation.

The conformation of the chiral selector is fundamental to its ability to discriminate between enantiomers. Polysaccharide-based CSPs, which are widely used for separating chiral amines, provide an excellent example of this principle. nih.govresearchgate.net Chiral selectors like amylose and cellulose derivatives adopt stable, helical secondary structures. nih.gov These helical conformations create well-defined chiral grooves and cavities along the polymer chain.

The enantiorecognition capability of these CSPs is directly related to this ordered, three-dimensional structure. The separation occurs as the analyte enantiomers enter these chiral grooves. The difference in the stability of the inclusion complexes formed between each enantiomer and the chiral cavity leads to their separation. One enantiomer will "fit" better, allowing for more favorable or numerous non-covalent interactions, resulting in a stronger retention on the column and a longer elution time. mdpi.com

The rigidity or flexibility of the polysaccharide backbone can also influence enantioselectivity. Studies have shown that conformationally rigid CSPs, such as certain cellulose derivatives, may be optimal for separating rigid analytes, whereas more flexible amylose-based CSPs can sometimes offer better separation for more conformationally mobile analytes. researchgate.net The choice of mobile phase can also influence the conformation of the CSP and the interactions, thereby affecting retention and resolution. nih.gov

The following table presents representative data for the separation of chiral amines on common polysaccharide-based CSPs, illustrating the typical parameters measured in chiral HPLC.

Analyte (Chiral Amine Derivative)Chiral Stationary Phase (CSP)Mobile Phase (v/v)k'₁ (Retention Factor)α (Separation Factor)Rₛ (Resolution)
2-Naphthaldimine of 2-Amino-1-propanolChiralpak IA (Amylose-based)10% 2-Propanol/Hexane2.581.494.25
2-Hydroxynaphthaldimine of α-MethylbenzylamineLux Amylose-1 (Amylose-based)10% 2-Propanol/Hexane4.311.152.17
NBD-derivative of 1,3-DimethylbutylamineChiralcel OD-H (Cellulose-based)10% 2-Propanol/Hexane1.762.459.01
NBD-derivative of Leucine Ethyl EsterChiralpak IA (Amylose-based)10% 2-Propanol/Hexane5.371.415.11

Data adapted from related studies on chiral amine separations for illustrative purposes. yakhak.orgresearchgate.net

Applications in Advanced Organic Synthesis and Molecular Design

Development as a Chiral Building Block for Complex Molecules

The utility of chiral building blocks is paramount in modern drug discovery, primarily because most biological targets, such as enzymes and receptors, are themselves chiral. enamine.net Achieving a precise stereochemical match between a drug molecule and its target is often essential for efficacy and selectivity. enamine.net Chiral amines, in particular, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and natural products. (R)-1-(2-Chlorophenyl)propan-1-amine serves as such a building block, providing a defined stereocenter that can be incorporated into larger, more intricate molecular architectures. evitachem.com Its synthesis typically involves methods like the reductive amination of a corresponding ketone, ensuring the desired (R)-configuration at the stereocenter. evitachem.com

Synthesis of Polycyclic Heterocycles and Derivatives

Heterocyclic compounds, especially those containing nitrogen, are foundational scaffolds in a vast number of pharmaceutical agents. beilstein-journals.orgresearchgate.net As a primary amine, this compound is a potent nucleophile, enabling its participation in various cyclization and condensation reactions to form polycyclic heterocyclic systems. researchgate.net

Key synthetic strategies where this building block could be employed include:

Condensation Reactions: Reacting the amine with dicarbonyl compounds or their equivalents to form nitrogen-containing rings like pyrazines or other diazines. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile to displace leaving groups on electron-deficient aromatic or heteroaromatic rings, a common strategy for building complex polycyclic structures found in many drugs. beilstein-journals.org

Multicomponent Reactions: Its ability to participate in one-pot, multicomponent reactions allows for the rapid assembly of complex molecular frameworks from simple precursors, an efficient approach in diversity-oriented synthesis. frontiersin.org

The chiral nature of this compound is critical in these syntheses, as it can direct the stereochemical outcome of subsequent reactions or become a key stereocenter in the final heterocyclic product.

Construction of Substituted Quinolines and Acridinones

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antimalarial and antibacterial properties. nih.gov this compound can serve as a precursor for the synthesis of novel, chiral quinoline derivatives. One established method for quinoline synthesis involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov The target amine could be used to prepare such a precursor, which would then undergo a ring-closing reaction to form the quinoline core, embedding the chiral side chain into the final structure. nih.gov

Acridinones represent another important class of heterocyclic compounds. While many syntheses of acridinones involve precursors like diphenylamine-2-carboxylic acids, the amine building block can be envisioned as a starting material for one of the aromatic components needed for these syntheses. rsc.org For instance, it could be incorporated into a structure that is then cyclized to form the tricyclic acridinone (B8587238) system.

Design and Synthesis of Functionalized Derivatives

The primary amine group of this compound is a versatile handle for chemical modification, allowing for the straightforward synthesis of a wide range of functionalized derivatives. chemguide.co.uklibretexts.org These modifications can be used to tune the molecule's physicochemical properties or to attach it to other molecular fragments.

Preparation of Amides and Alkylated Amines

The conversion of primary amines to amides and alkylated amines are fundamental transformations in organic synthesis. chemguide.co.ukmasterorganicchemistry.com

Amide Synthesis: Amides are readily prepared by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC). masterorganicchemistry.comnih.gov This reaction is highly efficient and is a cornerstone of peptide synthesis and the creation of many drug molecules. masterorganicchemistry.com

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides to form secondary and tertiary amines. chemguide.co.uk However, this method can sometimes lead to over-alkylation. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org

These reactions allow for the systematic modification of the parent amine to explore structure-activity relationships (SAR).

Table 1: General Synthetic Transformations of this compound

Reaction TypeReagent(s)Product TypeGeneral Scheme
Amidation Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling AgentSecondary Amide
Alkylation Alkyl Halide (R'-X)Secondary/Tertiary Amine Mixture
Reductive Amination Aldehyde (R'-CHO) or Ketone (R'R''CO) + Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary Amine

Incorporation into Hybrid Molecules

A modern strategy in drug design involves creating "hybrid molecules" by covalently linking two or more distinct pharmacophores. The goal is to produce a single chemical entity with a multifunctional biological profile, potentially offering improved efficacy, a better resistance profile, or a more desirable safety profile.

Given its versatile amine handle, this compound is an ideal candidate for incorporation into such hybrid structures. It can be linked to other bioactive scaffolds (such as coumarins, flavonoids, or other heterocyclic systems) via stable amide or amine linkages. mdpi.com The inherent chirality of the building block can impart specific stereochemical requirements for binding to the biological target(s) of the resulting hybrid molecule.

Synthesis of Dual-Target Inhibitors

Dual-target inhibitors are a specific class of hybrid molecules designed to modulate two distinct biological targets simultaneously. This approach is particularly promising in complex diseases like cancer, where targeting multiple pathways can overcome drug resistance and tumor heterogeneity. mdpi.com

The synthesis of dual-target inhibitors often involves combining known pharmacophores for each target into a single molecule. nih.gov this compound can serve as a chiral linker or as a core component in the design of such inhibitors. For example, it could be used to synthesize novel 2-aminopyridine (B139424) derivatives, a class of compounds known to have kinase inhibitory activity, thereby creating a molecule that targets both a kinase and another receptor or enzyme. nih.gov The specific stereochemistry of the (R)-enantiomer could be crucial for achieving the desired dual-binding profile and therapeutic effect. nih.gov

Generation of Sulfonamide Derivatives for Research

The synthesis of sulfonamide derivatives from chiral amines like this compound is a cornerstone of medicinal and synthetic chemistry. researchgate.netijarsct.co.in Sulfonamides are a critical class of compounds, exhibiting a wide array of biological activities. researchgate.netnih.gov The primary and most direct method for preparing these derivatives involves the nucleophilic reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netijarsct.co.in This reaction is highly versatile, allowing for the creation of a diverse library of compounds by varying both the amine and the sulfonyl chloride partner.

For this compound, the reaction proceeds by the attack of the amine's nucleophilic nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically an organic amine like triethylamine (B128534) or an inorganic base such as potassium hydroxide, is used to quench the hydrogen chloride (HCl) byproduct generated during the reaction. mdpi.comjsynthchem.com The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) at room temperature. mdpi.com The inherent chirality of this compound is typically retained throughout this process, yielding chiral sulfonamides, which are valuable as building blocks in asymmetric synthesis and as potential bioactive molecules. mdpi.comnih.gov

The structural diversity of the resulting sulfonamides can be readily achieved by employing a range of commercially available or synthetically prepared sulfonyl chlorides. This allows researchers to systematically investigate structure-activity relationships (SAR) by modifying the R' group of the sulfonyl moiety (R'SO₂Cl).

Table 1: Representative Sulfonamide Derivatives from this compound This table illustrates potential sulfonamide derivatives synthesized from this compound and various sulfonyl chlorides, based on established synthetic protocols. mdpi.comjsynthchem.com

Sulfonyl Chloride ReactantResulting Sulfonamide DerivativePotential Research Application
Benzenesulfonyl chlorideN-[(1R)-1-(2-Chlorophenyl)propyl]benzenesulfonamideCore structure for medicinal chemistry exploration
p-Toluenesulfonyl chlorideN-[(1R)-1-(2-Chlorophenyl)propyl]-4-methylbenzenesulfonamideChiral ligand development, synthetic intermediate
Methanesulfonyl chlorideN-[(1R)-1-(2-Chlorophenyl)propyl]methanesulfonamideBuilding block for complex molecule synthesis
Dansyl chloride5-(Dimethylamino)-N-[(1R)-1-(2-Chlorophenyl)propyl]naphthalene-1-sulfonamideFluorescent probe for biological studies
2-Naphthalenesulfonyl chlorideN-[(1R)-1-(2-Chlorophenyl)propyl]naphthalene-2-sulfonamideMaterial science, molecular design

Note: The yields and specific reaction conditions would require experimental optimization but are generally high for this type of reaction. mdpi.com

Exploration in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. rsc.orgresearchgate.net These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. researchgate.netnih.gov Chiral propylamine (B44156) derivatives, including this compound, are excellent candidates for use as the amine component in several powerful MCRs.

Two of the most prominent isocyanide-based MCRs where propylamine derivatives can be utilized are the Ugi and Passerini reactions. wikipedia.orgwikipedia.org

Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. organic-chemistry.orgnih.gov By employing a chiral amine like this compound, a chiral center is introduced into the product, which can influence the stereochemical outcome of the reaction and is crucial for creating libraries of peptidomimetics and other biologically relevant molecules. organic-chemistry.orgnih.gov The reaction mechanism is believed to start with the formation of an imine from the amine and the aldehyde, which is then activated by the carboxylic acid and attacked by the isocyanide. nih.govwikipedia.org

Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly involve an amine, variations and subsequent transformations of the products can incorporate amine functionalities. More relevantly, the principles of MCRs highlight the modular assembly of complex structures, a field where amine derivatives are frequently key building blocks in related reactions. mdpi.comnih.gov

The use of this compound in these MCRs allows for the creation of diverse compound libraries by simply varying the other components (aldehyde, carboxylic acid, isocyanide), making it a powerful tool for drug discovery and materials science. mdpi.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. xjenza.org Multicomponent reactions are inherently aligned with these principles due to their high atom economy, reduction of intermediate isolation steps, and potential for lower energy consumption and solvent use. rsc.orgfrontiersin.org The application of propylamine derivatives in MCRs represents a significant green chemistry approach. xjenza.org

Key Green Advantages:

Atom Economy: MCRs, such as the Ugi reaction, incorporate the majority of the atoms from the reactants into the final product, generating minimal waste (often just a molecule of water). wikipedia.orgxjenza.org This contrasts sharply with traditional linear syntheses that often involve numerous steps with stoichiometric byproducts and purification losses at each stage.

Reduced Waste and Energy: By combining multiple synthetic steps into a single pot, MCRs minimize the need for separating and purifying intermediate compounds, which in turn reduces solvent usage for chromatography and energy consumption for heating and cooling. frontiersin.org

Use of Greener Solvents: Research has focused on adapting MCRs to more environmentally benign solvents. While traditional MCRs often use aprotic polar solvents, many have been successfully performed in greener alternatives like ethanol, methanol, or even water. rsc.orgmdpi.com The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability.

Solvent-Free Conditions: A particularly innovative green approach is the use of mechanochemistry, where reactions are conducted by milling or grinding the reactants together in the absence of a solvent. nih.gov Passerini reactions have been successfully carried out under these solvent-free conditions, offering a practical and convenient method that significantly reduces environmental impact. nih.gov

Table 2: Green Chemistry Metrics in Multicomponent Reactions This table provides a conceptual comparison of a typical MCR involving a propylamine derivative versus a traditional linear synthesis.

MetricMulticomponent Reaction (e.g., Ugi)Traditional Linear Synthesis
Number of Steps 13+
Atom Economy HighLow to Moderate
Solvent Usage Low to Moderate (potential for green solvents)High
Waste Generation LowHigh
Energy Consumption LowHigh
Isolation of Intermediates NoYes

The integration of chiral propylamine derivatives like this compound into green MCR methodologies provides an efficient, sustainable, and powerful strategy for the synthesis of complex, high-value molecules for a wide range of research applications. xjenza.org

Non Clinical Research on Interactions with Biological Systems

Studies on Interaction with Neurotransmitter Systems (Mechanistic Focus)

The structural characteristics of (R)-1-(2-Chlorophenyl)propan-1-amine, particularly its resemblance to known psychoactive compounds, suggest a potential for interaction with neurotransmitter systems. evitachem.com However, specific research on this compound is limited. The following subsections explore the potential interactions based on studies of structurally related compounds and general principles of neuropharmacology.

Modulation of Neurotransmitter Levels In Vitro

Currently, there is a lack of published in vitro studies specifically investigating the direct effects of this compound on the levels of neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). Research in this area would be necessary to determine if this compound can influence the synthesis, release, or degradation of these key signaling molecules in the central nervous system.

Interaction with Monoamine Transporters

Monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are crucial for regulating neurotransmitter concentrations in the synaptic cleft. nih.govnih.gov Many centrally active drugs exert their effects by inhibiting these transporters. nih.gov

While direct studies on the interaction of this compound with these transporters are not available in the current scientific literature, the investigation of other central nervous system active drugs provides a framework for potential mechanisms. For instance, various psychoactive substances are known to interact with not only the primary monoamine transporters but also with human organic cation transporters (hOCTs) and the human plasma membrane monoamine transporter (hPMAT), which also play a role in the disposition of monoamines. mdpi.com The interaction profiles of drugs with these transporters can be complex, with some compounds showing selectivity for certain transporters over others. mdpi.com Future research on this compound would need to assess its binding affinity and inhibitory potency at these various transporters to understand its potential to modulate neurotransmission. nih.gov

Investigation of Enzyme Modulation Mechanisms

The interaction of chemical compounds with enzymes is a critical aspect of their biological activity. This can involve the compound acting as a substrate for an enzyme, leading to its metabolism, or as an inhibitor, blocking the enzyme's function.

Role as Substrate for Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds (xenobiotics), including many drugs. nih.gov These enzymes, located primarily in the liver, catalyze reactions that generally render compounds more water-soluble, facilitating their excretion. nih.gov The specific CYP isozymes involved in the metabolism of a compound determine its metabolic fate and can be a source of drug-drug interactions. nih.gov

There is currently no specific data from in vitro or in vivo studies identifying which cytochrome P450 isoenzymes are responsible for the metabolism of this compound. Studies utilizing human liver microsomes and recombinant human P450s would be required to determine the metabolic pathways and the specific enzymes involved, such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4, which are known to metabolize a wide range of compounds. nih.gov

Exploration of Enzyme Inhibition Pathways

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. teachmephysiology.combioninja.com.au Inhibition can be reversible or irreversible and can occur through various mechanisms, such as competitive inhibition, where the inhibitor binds to the active site, or non-competitive inhibition, where it binds to an allosteric site. bioninja.com.au

Specific studies on the enzyme inhibitory properties of this compound have not been reported. However, research on structurally related compounds provides some potential avenues for investigation. For example, a series of phenoxypropanolamine derivatives have been identified as selective inhibitors of the β1 and β5 subunits of the 20S proteasome, a key cellular component involved in protein degradation. nih.gov This suggests that the propanamine scaffold could be a starting point for designing inhibitors of specific enzymes. Further research would be needed to screen this compound against a panel of enzymes to identify any potential inhibitory activities and to elucidate the underlying mechanisms.

Mechanistic Research on Antimicrobial and Anticancer Properties (Non-Clinical)

Preliminary research on compounds with similar structural motifs to this compound has suggested potential antimicrobial and anticancer activities.

In the realm of antimicrobial research, studies on synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism is suggested to be bactericidal, and potential molecular targets have been proposed through computational docking studies. nih.gov These targets include the cell division protein FtsZ, the quinolone resistance protein NorA, and the enoyl-[acyl-carrier-protein] reductase FabI. nih.gov Another study on N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide also reported antimicrobial activity against a range of bacteria. ijpbs.com

Compound ClassBacterial StrainsProposed Mechanism/TargetsReference
1,3-bis(aryloxy)propan-2-aminesGram-positive bacteria (e.g., S. pyogenes, E. faecalis, S. aureus, MRSA)Bactericidal; potential targeting of FtsZ, NorA, FabI nih.gov
N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamideK. pneumoniae, S. aureus, S. dysenteriae, E. coli, P. aeruginosa, S. pneumoniae, P. vulgarisNot specified ijpbs.com

In Vitro Studies on Pathogen Growth Inhibition

There is no available research data concerning the evaluation of This compound for its potential to inhibit the growth of any pathogens, such as bacteria or fungi, in an in-vitro setting.

Structure-Activity Relationships for Targeted Biomolecular Interactions

As there are no published studies on the biological activity of This compound , there is consequently no research available that details the structure-activity relationships (SAR) for this compound or its derivatives in relation to any targeted biomolecular interactions.

Modulation of Calcium-Sensing Receptors (CaSR) in Research Models

No studies were found that investigate This compound as a modulator of Calcium-Sensing Receptors (CaSR). Research in this area often focuses on more complex molecules.

Investigation of Receptor Activation and Hormonal Regulation Pathways

Consistent with the lack of data on CaSR modulation, there is no information available regarding any investigation into the receptor activation or hormonal regulation pathways associated with This compound .

Q & A

Q. What are the common synthetic routes for preparing enantiopure (R)-1-(2-Chlorophenyl)propan-1-amine, and how are chiral centers preserved?

Methodological Answer: Enantiopure synthesis typically employs asymmetric catalysis or resolution techniques. For example, a Grignard reagent addition to a chiral aldehyde precursor (e.g., (R)-2-bromo-1-phenylpropan-1-one) can yield the desired stereochemistry. Post-synthetic purification via recrystallization or chiral chromatography ensures enantiomeric purity. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid racemization .

Q. How can NMR spectroscopy distinguish this compound from its enantiomer or structural analogs?

Methodological Answer: 1H and 13C NMR analysis focuses on splitting patterns and coupling constants influenced by the chiral center and substituents. For instance, the 2-chlorophenyl group induces distinct aromatic splitting (δ 7.10–7.63 ppm in CDCl3), while the propan-1-amine backbone shows characteristic triplet/triplet patterns (e.g., δ 2.06–2.83 ppm). Chiral shift reagents or enantiopure solvents may enhance resolution .

Q. What physicochemical properties (e.g., logP, hydrogen bonding) influence the compound’s solubility and reactivity in biological assays?

Methodological Answer: The compound’s hydrophobicity (logP ~2.2) and hydrogen-bonding capacity (1 donor, 1 acceptor) affect its solubility in polar solvents (e.g., methanol) and membrane permeability. Computational tools like COSMO-RS predict solvent compatibility, while experimental validation via shake-flask methods quantifies partition coefficients .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments observed in X-ray crystallography vs. NMR data?

Methodological Answer: Discrepancies may arise from crystal packing effects (X-ray) vs. solution-state dynamics (NMR). Cross-validate using:

  • Single-crystal X-ray diffraction (SHELX refinement ) for absolute configuration.
  • NOESY/ROESY NMR to confirm spatial proximity of protons in solution.
  • Electronic Circular Dichroism (ECD) to correlate experimental and calculated spectra .

Q. What mechanistic insights explain unexpected byproducts during the alkylation of this compound?

Methodological Answer: Side reactions (e.g., over-alkylation or elimination) often stem from:

  • Nucleophilic competition : The amine’s lone pair may attack electrophilic sites unpredictably.
  • Steric hindrance : The 2-chlorophenyl group directs regioselectivity; bulky reagents favor elimination (e.g., Hofmann degradation).
  • Kinetic control : Low temperatures and slow reagent addition minimize byproduct formation. LC-MS and GC-MS track intermediates .

Q. How does the 2-chlorophenyl substituent modulate biological activity compared to analogs (e.g., 4-chloro or fluorophenyl derivatives)?

Methodological Answer: The ortho-chloro group enhances steric bulk and electron-withdrawing effects, altering receptor binding. Comparative studies using:

  • Molecular docking to map ligand-receptor interactions.
  • SAR assays measuring IC50 against target enzymes (e.g., monoamine oxidases).
  • Meta/para-substituted analogs quantify electronic and steric contributions .

Q. What advanced techniques validate enantiomeric purity in asymmetric catalysis of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.
  • Polarimetry : Compare specific rotation ([α]D) with literature values.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) differentiates stereoisomers via fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.